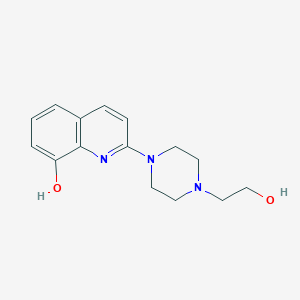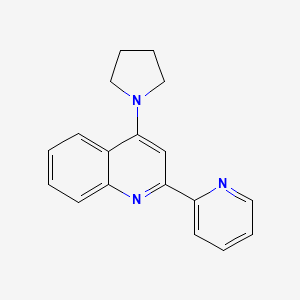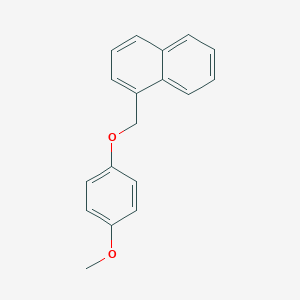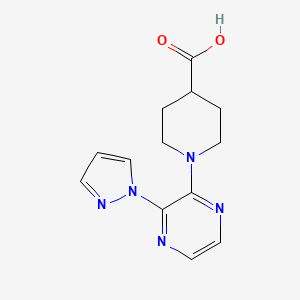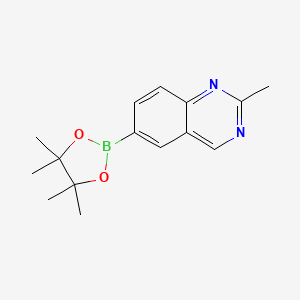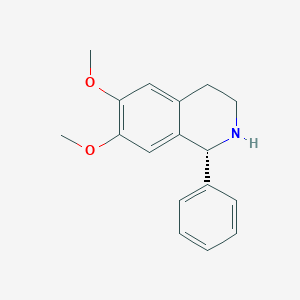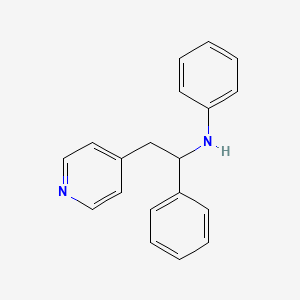
Benzeneacetonitrile, 2-(2-naphthalenylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(Naphthalen-2-ylthio)phenyl)acetonitrile is an organic compound with the molecular formula C18H13NS It is characterized by the presence of a naphthalene ring attached to a phenyl ring via a sulfur atom, with an acetonitrile group attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(naphthalen-2-ylthio)phenyl)acetonitrile typically involves the reaction of 2-naphthalenethiol with 2-bromophenylacetonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion generated from 2-naphthalenethiol attacks the brominated carbon of 2-bromophenylacetonitrile, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 2-(2-(naphthalen-2-ylthio)phenyl)acetonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the compound on an industrial scale.
化学反応の分析
Types of Reactions
2-(2-(Naphthalen-2-ylthio)phenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2 or m-CPBA in an organic solvent like dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
2-(2-(Naphthalen-2-ylthio)phenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Potential use in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-(2-(naphthalen-2-ylthio)phenyl)acetonitrile is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s structural features allow it to bind to specific enzymes or receptors, potentially inhibiting or modulating their activity. For example, the nitrile group can act as a hydrogen bond acceptor, while the aromatic rings can participate in π-π interactions with target proteins.
類似化合物との比較
Similar Compounds
2-(2-(Naphthalen-2-yl)phenyl)acetonitrile: Lacks the sulfur atom, which may affect its reactivity and biological activity.
2-(Naphthalen-2-yl)-2-(pentyloxy)acetonitrile: Contains a pentyloxy group instead of a phenyl group, leading to different chemical and physical properties.
Uniqueness
2-(2-(Naphthalen-2-ylthio)phenyl)acetonitrile is unique due to the presence of the sulfur atom, which can undergo various oxidation states, providing versatility in chemical reactions. Additionally, the combination of the naphthalene and phenyl rings imparts distinct electronic and steric properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
57536-27-3 |
|---|---|
分子式 |
C18H13NS |
分子量 |
275.4 g/mol |
IUPAC名 |
2-(2-naphthalen-2-ylsulfanylphenyl)acetonitrile |
InChI |
InChI=1S/C18H13NS/c19-12-11-15-6-3-4-8-18(15)20-17-10-9-14-5-1-2-7-16(14)13-17/h1-10,13H,11H2 |
InChIキー |
TXTMSRDRQQXEEL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)SC3=CC=CC=C3CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B11850063.png)
